ACT-335827

描述

ACT 335827 是一种选择性食欲素受体 1 拮抗剂。食欲素受体参与调节多种生理过程,包括摄食行为、能量稳态和觉醒。 ACT 335827 已经过研究,以了解其在治疗应用方面的潜力,特别是在代谢综合征和焦虑相关疾病方面 .

准备方法

合成路线和反应条件

ACT 335827 的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用有机溶剂、催化剂和特定温度控制,以确保最终产物的所需立体化学和纯度 .

工业生产方法

ACT 335827 的工业生产很可能涉及扩大实验室合成程序。 这将包括优化更大体积的反应条件,确保一致的质量和产量,以及实施结晶或色谱等纯化技术,以获得高纯度的最终产品 .

化学反应分析

反应类型

ACT 335827 主要由于存在反应性官能团(例如二甲氧基苄基和苯乙酰胺部分)而发生取代反应。 这些反应可以由酸或碱催化,具体取决于所需的特定条件 .

常用试剂和条件

涉及 ACT 335827 的反应中常用的试剂包括二氯甲烷等有机溶剂,钯碳等催化剂以及氢氧化钠等碱。 反应通常在受控温度下进行,以确保所需产物的形成 .

主要形成的产物

涉及 ACT 335827 的反应形成的主要产物通常是具有修饰官能团的衍生物。 这些衍生物可用于研究构效关系并优化化合物的治疗潜力 .

科学研究应用

Metabolic Syndrome and Obesity

ACT-335827 has been extensively studied in the context of metabolic syndrome and diet-induced obesity (DIO). In animal models, chronic treatment with this compound has shown to reduce food intake from high-fat diets while promoting water intake and increasing high-density lipoprotein levels . A study demonstrated that rats treated with this compound consumed less palatable food while not significantly affecting overall caloric intake, suggesting a targeted effect on food preference rather than total consumption .

Key Findings:

- Reduced caloric intake from high-fat diets.

- Increased water intake and HDL cholesterol levels.

- Minimal impact on body weight gain and feed efficiency.

Stress and Anxiety Disorders

Research has indicated that this compound may alleviate stress-related behaviors in animal models. In experiments involving fear-potentiated startle responses, treatment with this compound significantly inhibited fear-induced reactions . Additionally, it reduced stress-induced tachycardia and hyperthermia in rats exposed to novelty stress . These findings suggest that this compound could have potential applications in treating anxiety disorders by modulating autonomic responses to stress.

Key Findings:

- Inhibition of fear-induced startle reactions.

- Reduction in autonomic stress responses (tachycardia and hyperthermia).

Cognitive Function

The effects of this compound on cognitive function have also been assessed. In studies involving contextual fear conditioning paradigms, the compound's ability to mitigate cognitive impairments associated with diet-induced obesity was evaluated. Although no significant changes in memory were observed directly related to this compound treatment, its role in modulating metabolic disturbances may indirectly influence cognitive outcomes .

Key Findings:

- No direct impact on memory impairment.

- Potential indirect effects through metabolic regulation.

Case Study 1: Dietary Impact on Obesity

In a controlled study, rats were fed a cafeteria diet to induce obesity over 13 weeks. Following this period, they were administered this compound at a dose of 300 mg/kg daily for four weeks. The results indicated a shift in dietary preference towards standard chow over high-fat snacks without significant weight gain or hyperphagia, showcasing the compound's potential for managing dietary habits associated with obesity .

Case Study 2: Stress Response Modulation

A separate study assessed the effects of this compound on stress-induced behaviors. Rats treated with the compound exhibited reduced startle responses and lower heart rates during stress exposure compared to control groups. This suggests that this compound may serve as a promising candidate for further investigation into treatments for anxiety disorders characterized by heightened autonomic responses .

作用机制

ACT 335827 通过选择性结合并拮抗食欲素受体 1 发挥作用。该受体是一种 G 蛋白偶联受体,它调节摄食行为、能量稳态和觉醒。 通过阻断受体,ACT 335827 可以调节这些生理过程,从而在代谢综合征和焦虑相关疾病等疾病中产生潜在的治疗益处 .

相似化合物的比较

类似化合物

苏沃雷生: 另一种用于治疗失眠的食欲素受体拮抗剂。

艾莫雷生: 一种食欲素受体拮抗剂,研究其在治疗睡眠障碍和焦虑方面的潜力。

SB-334867: 一种选择性食欲素受体 1 拮抗剂,用于研究食欲素系统。

独特性

ACT 335827 具有对食欲素受体 1 的选择性和缺乏镇静作用,这使其区别于苏沃雷生和艾莫雷生等其他食欲素受体拮抗剂。 这种选择性使其成为研究食欲素受体系统和开发新的治疗药物的宝贵工具 .

生物活性

ACT-335827 is a selective antagonist of the orexin receptor type 1 (OXR-1), which plays a crucial role in regulating various physiological processes, including arousal, appetite, and stress responses. This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions related to anxiety and metabolic disorders. The following sections detail its biological activity, pharmacological profile, and relevant research findings.

This compound selectively inhibits OXR-1, leading to a reduction in orexin-mediated signaling pathways. This antagonism has been shown to decrease anxiety-like behaviors and compulsive actions in animal models. The compound does not significantly affect OXR-2 at therapeutic doses, which is pivotal for minimizing side effects associated with broader orexin receptor inhibition .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates it is orally bioavailable and penetrates the blood-brain barrier effectively. After administration of a 300 mg/kg dose in rats, the calculated free brain concentrations reached approximately 97 nM at 1 hour and peaked at 166 nM at 6 hours post-administration . The effective blockade of OXR-1 occurs within this concentration range, while OXR-2 remains unaffected, thus allowing for targeted therapeutic effects without inducing sedation or hypolocomotion .

Efficacy in Animal Models

Research has demonstrated that chronic treatment with this compound in diet-induced obesity (DIO) rat models leads to several beneficial outcomes:

- Food Intake : Rats treated with this compound showed a preference for standard chow over high-fat/sweet diets without increasing overall caloric intake .

- Metabolic Parameters : The treatment resulted in improved glucose homeostasis and a favorable lipid profile, although it did not significantly alter fasting glucose or triglyceride levels .

- Cognitive Function : Despite the metabolic benefits, this compound did not significantly improve memory performance in the contextual fear conditioning paradigm used to assess hippocampus-dependent memory .

Summary of Biological Activity

| Parameter | Effect of this compound |

|---|---|

| Orexin Receptor Targeted | Selective for OXR-1 (Kb = 41 nM) |

| Oral Bioavailability | High; penetrates the brain effectively |

| Food Preference | Increased consumption of standard chow |

| Body Weight Gain | Slight increase (4% compared to controls) |

| Glucose Homeostasis | Improved under high-fat diet conditions |

| Cognitive Function | No significant improvement noted |

Study on Anxiety and Stress Responses

A pivotal study explored the effects of this compound on stress-related behaviors in rats. The compound was administered daily over four weeks following a 13-week period during which rats were subjected to a cafeteria diet designed to induce metabolic syndrome. Results indicated that this compound effectively reduced autonomic stress reactions without causing sedation or significant changes in locomotor activity .

Structure-Activity Relationship (SAR)

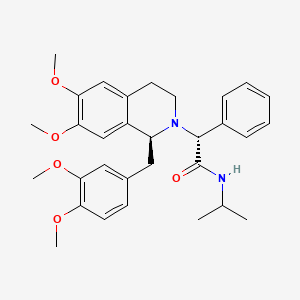

Further research into the structure-activity relationship of this compound revealed that modifications to its chemical structure enhanced its selectivity and potency against OXR-1. The compound was derived from a phenylglycine-amide substituted tetrahydropapaverine scaffold, which demonstrated favorable metabolic stability and oral bioavailability .

Comparative Studies with Other Antagonists

Comparative studies with dual orexin receptor antagonists highlighted that while these compounds could induce sleepiness due to broader receptor inhibition, this compound maintained alertness while still providing anxiolytic effects. This characteristic makes it a promising candidate for treating anxiety without the sedative side effects commonly associated with other treatments .

属性

IUPAC Name |

(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHOBPVRRPCTLG-SETSBSEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CC4=CC(=C(C=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336764 | |

| Record name | ACT-335827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354039-86-3 | |

| Record name | ACT-335827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ACT-335827?

A: this compound acts as a selective antagonist of the orexin receptor type 1 (OX1R). [, ] Orexin neuropeptides, primarily synthesized in the hypothalamus, are involved in regulating arousal, stress response, and feeding behavior. By selectively blocking OX1R, this compound interferes with orexin signaling in the brain, leading to downstream effects on these physiological processes. [, , ]

Q2: Did this compound affect effort-based reward-seeking behavior in preclinical studies?

A: Interestingly, this compound, as well as other selective OX1R antagonists (SB-334867 and nivasorexant), did not affect effort-based responding for sucrose rewards in rats. [] This suggests that while the orexin system is implicated in reward processing, particularly for drugs of abuse, selective OX1R antagonism may not significantly alter motivation for natural rewards like sucrose in this specific experimental paradigm. []

Q3: How does this compound compare to dual orexin receptor antagonists in terms of its effects on stress response?

A: When compared to the dual orexin receptor antagonist Almorexant, this compound exhibited different effects on the cardiovascular and behavioral responses to novelty stress in rats. [] While Almorexant effectively reduced stress-induced increases in locomotor activity, blood pressure, and heart rate, this compound alone had limited effects. [] These findings suggest that both OX1R and OX2R may play synergistic roles in mediating stress responses, and blocking only OX1R with this compound might not be sufficient to elicit the same robust effects as dual receptor blockade. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。